1-[5-(propan-2-yl)-1-benzofuran-2-yl]methanamine
Description
1-[5-(propan-2-yl)-1-benzofuran-2-yl]methanamine is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Properties
CAS No. |
165737-34-8 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(propan-2-yl)-1-benzofuran-2-yl]methanamine typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Introduction of Propan-2-yl Group: The propan-2-yl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions: 1-[5-(propan-2-yl)-1-benzofuran-2-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding benzofuran carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert ketones or aldehydes to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Benzofuran carboxylic acids or ketones.
Reduction: Benzofuran alcohols.
Substitution: Halogenated or alkylated benzofuran derivatives.
Scientific Research Applications
1-[5-(propan-2-yl)-1-benzofuran-2-yl]methanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives with potential biological activities.
Biology: Investigated for its potential as an antimicrobial, antioxidant, and anticancer agent.
Medicine: Explored for its potential therapeutic applications in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
1-[5-(propan-2-yl)-1-benzofuran-2-yl]methanamine can be compared with other benzofuran derivatives such as:
5-phenyl-1-benzofuran-2-yl derivatives: Known for their antimicrobial and antioxidant activities.
Benzofuran substituted chalcones: Investigated for their anticancer properties.
Uniqueness:
- The presence of the propan-2-yl group and methanamine moiety in this compound provides unique structural features that may contribute to its distinct biological activities and potential therapeutic applications.
Comparison with Similar Compounds
- 5-phenyl-1-benzofuran-2-yl derivatives
- Benzofuran substituted chalcones
- Indole derivatives
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